N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine is an organic compound that belongs to the class of amines This compound is characterized by the presence of a benzylamine group, a cyanoethyl group, and an ethoxycarbonylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine typically involves multi-step organic reactions. One common method might include the alkylation of benzylamine with ethyl cyanoacetate under basic conditions, followed by further functional group transformations to introduce the ethoxycarbonylethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could convert the cyano group to an amine or other functional groups.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like halides or other amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzylamine oxides, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical applications, such as drug development.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine would depend on its specific interactions with molecular targets. The cyano and ethoxycarbonylethyl groups might interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(beta-Cyanoethyl)benzylamine: Lacks the ethoxycarbonylethyl group.
N-(ethoxycarbonylethyl)benzylamine: Lacks the cyanoethyl group.
Benzylamine: The simplest form without additional functional groups.
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
ethyl 2-[benzyl(2-cyanoethyl)amino]propanoate |
InChI |
InChI=1S/C15H20N2O2/c1-3-19-15(18)13(2)17(11-7-10-16)12-14-8-5-4-6-9-14/h4-6,8-9,13H,3,7,11-12H2,1-2H3 |
InChI Key |
SCBMMYMTDBWUOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N(CCC#N)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.